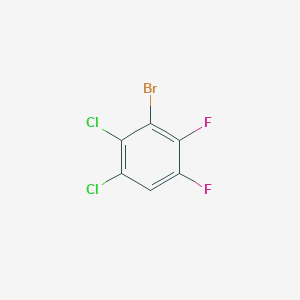
2,3-Dichloro-5,6-difluorobromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-5,6-difluorobromobenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and bromine atoms attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,6-difluorobromobenzene typically involves halogenation reactions. One common method is the bromination of 2,3-dichloro-5,6-difluorobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-5,6-difluorobromobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other functional groups.
Oxidation Reactions: It can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to remove halogen atoms and form simpler aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups, while oxidation and reduction can lead to various derivatives with altered chemical properties.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-5,6-difluorobromobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with specific halogenated structures.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-5,6-difluorobromobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-5,6-difluorobenzene: Lacks the bromine atom but shares similar halogenation patterns.
2,3-Dichloro-5,6-dibromobenzene: Contains bromine atoms instead of fluorine, leading to different chemical properties.
2,3-Difluoro-5,6-dibromobenzene: Similar structure with different halogen substitutions.
Uniqueness
2,3-Dichloro-5,6-difluorobromobenzene is unique due to the combination of chlorine, fluorine, and bromine atoms on the benzene ring. This specific arrangement of halogens imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C6HBrCl2F2 |
|---|---|
Molekulargewicht |
261.88 g/mol |
IUPAC-Name |
3-bromo-1,2-dichloro-4,5-difluorobenzene |
InChI |
InChI=1S/C6HBrCl2F2/c7-4-5(9)2(8)1-3(10)6(4)11/h1H |
InChI-Schlüssel |
OLXRISHXRVYAQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


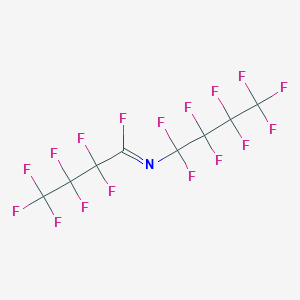

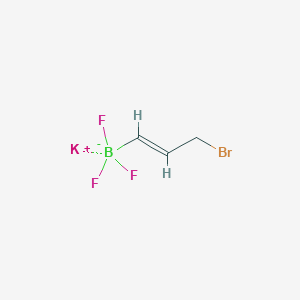
![6,7-dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol](/img/structure/B15200695.png)
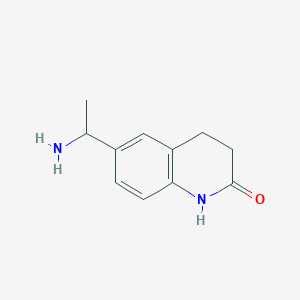
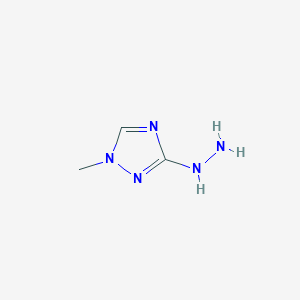
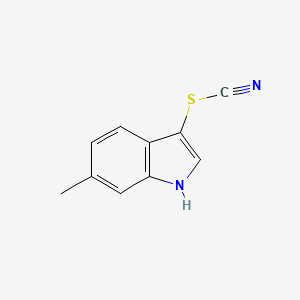
![(2Z)-2-[(2E,4E)-5-(3,3-dimethyl-1-propylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-propylindole;iodide](/img/structure/B15200719.png)
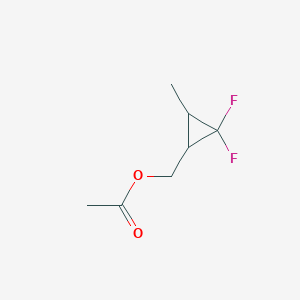
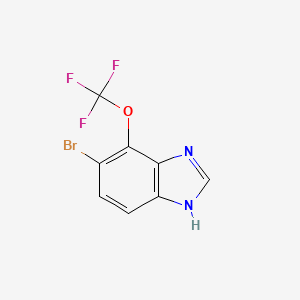
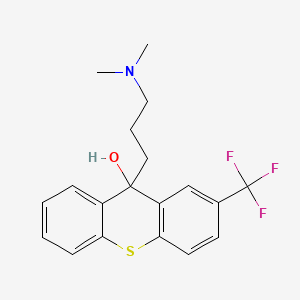
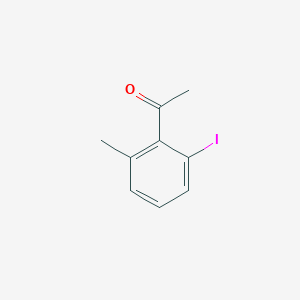

![3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15200760.png)
